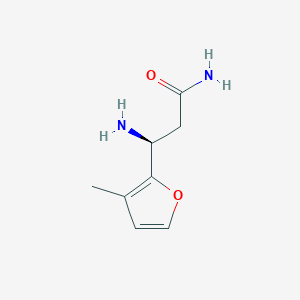
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amino acids and derivatives It features a furan ring substituted with a methyl group at the 3-position and an amino group at the 3-position of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide typically begins with commercially available starting materials such as 3-methylfuran and (S)-3-aminopropanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibitor: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
(3S)-3-Amino-3-(2-furyl)propanamide: Similar structure but with an unsubstituted furan ring.
(3S)-3-Amino-3-(5-methylfuran-2-yl)propanamide: Methyl group at the 5-position of the furan ring.
(3S)-3-Amino-3-(3-methylthiophene-2-yl)propanamide: Thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of a methyl group at the 3-position of the furan ring in (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide distinguishes it from other similar compounds.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, leading to distinct biological activities.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1 |
InChI Key |
SSNBUDCZDHDLRA-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(OC=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(OC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
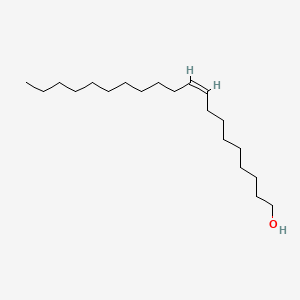
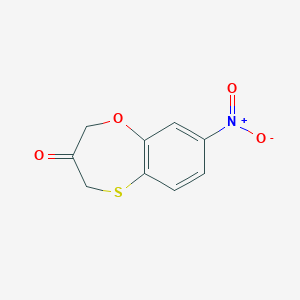
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
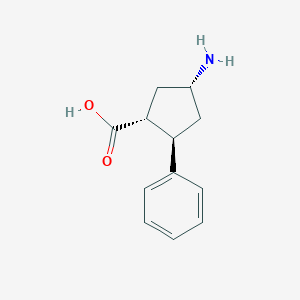
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
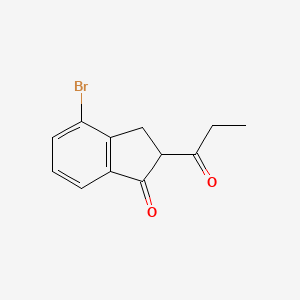
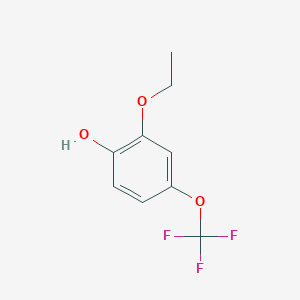
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
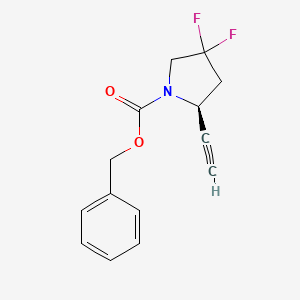
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
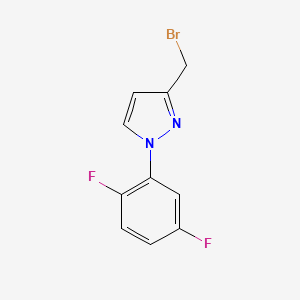

![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
